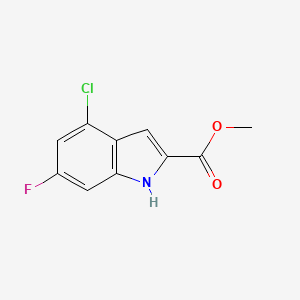
N-cyclohexyl-6-methoxyquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-6-methoxyquinoline-4-carboxamide: is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.359. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
The synthesis of N-cyclohexyl-6-methoxyquinoline-4-carboxamide typically involves the reaction of quinoline derivatives with cyclohexylamine under specific conditions. One common method includes the use of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to facilitate the coupling reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
化学反応の分析
N-cyclohexyl-6-methoxyquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 6-methoxy position, using reagents like sodium hydride (NaH) and alkyl halides.
科学的研究の応用
N-cyclohexyl-6-methoxyquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various biologically active compounds, including potential anticancer agents and antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties, which are useful in the fields of organic electronics and photonics.
作用機序
The mechanism of action of N-cyclohexyl-6-methoxyquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can induce oxidative stress in cells, leading to DNA damage and cell cycle arrest . This oxidative damage is a potential therapeutic approach for targeting cancer cells, as they are more vulnerable to reactive oxygen species-induced injury compared to normal cells .
類似化合物との比較
N-cyclohexyl-6-methoxyquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
6-Methoxyquinoline: This compound is a simpler derivative with similar biological activities but lacks the cyclohexyl and carboxamide groups, which may affect its potency and selectivity.
Quinoline-4-carboxamide: This derivative lacks the methoxy and cyclohexyl groups, which can influence its chemical reactivity and biological interactions.
N-cyclohexylquinoline-4-carboxamide: This compound is similar but lacks the methoxy group, which may alter its electronic properties and interactions with biological targets.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-cyclohexyl-6-methoxyquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-21-13-7-8-16-15(11-13)14(9-10-18-16)17(20)19-12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKSWPHEEWISQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid](/img/structure/B2808908.png)
![1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2808909.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2808910.png)
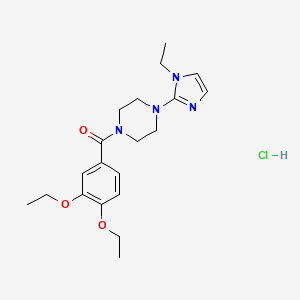
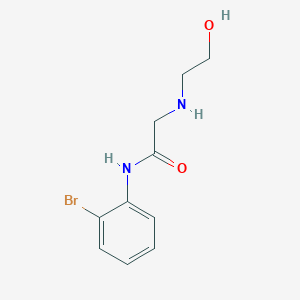
![4-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2808916.png)
![4-Chloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2808919.png)
![2-Chloro-6-{4-[(3-methylphenyl)carbamoyl]-1,3-thiazolidine-3-carbonyl}pyridine-3-carboxamide](/img/structure/B2808921.png)
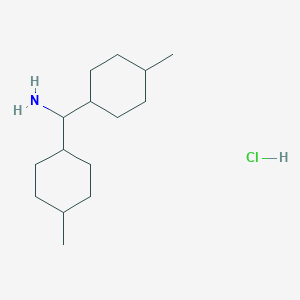
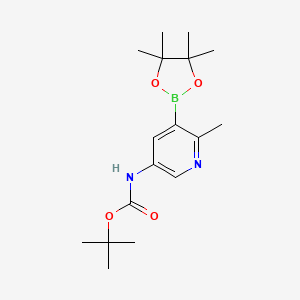
![4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride](/img/structure/B2808925.png)

![1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2808927.png)
